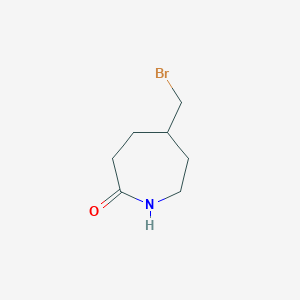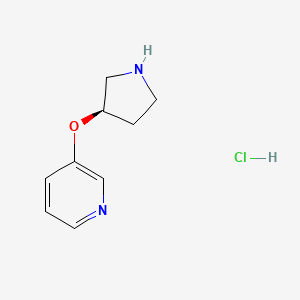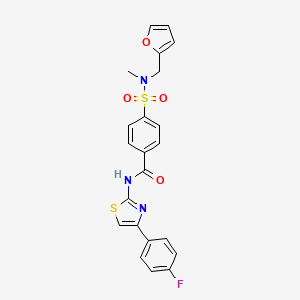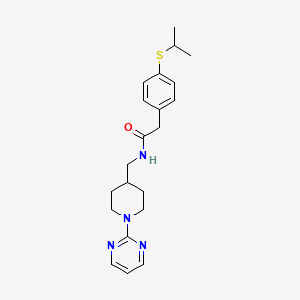
5-(Bromomethyl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)azepan-2-one, also known as BMA, is a heterocyclic organic compound . It has a molecular weight of 206.08 . It is commonly used in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of 5-(Bromomethyl)azepan-2-one is C7H12BrNO . The Inchi Code is 1S/C7H12BrNO/c8-5-6-1-2-7 (10)9-4-3-6/h6H,1-5H2, (H,9,10) .Physical And Chemical Properties Analysis
5-(Bromomethyl)azepan-2-one is a solid substance . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Atroposelective Formation of Dibenz[c,e]azepines
Research by Cheetham et al. (2011) demonstrated the atroposelective formation of dibenz[c,e]azepines, which are secondary amines incorporating a centre-axis chirality relay. These compounds are accessible via N-acylation and ring-closing intramolecular direct arylation, starting from 1-substituted N-(2-bromobenzyl)-1-phenylmethanamines. The process exhibits high atropodiastereoselectivity, attributed to strain effects from the trigonalisation of the nitrogen atom, highlighting a synthetic application of bromomethylated azepanes in constructing complex chiral structures Cheetham et al., Organic & Biomolecular Chemistry, 2011.
Drug Discovery Beyond the Rule of 5
DeGoey et al. (2017) explored the challenges of drug discovery in "beyond rule of 5" (bRo5) chemical space, focusing on the development of new therapeutic agents for diseases with unmet medical needs, particularly in oncology and virology. This research underscores the relevance of compounds like 5-(Bromomethyl)azepan-2-one in the synthesis of complex molecules that can navigate the intricacies of oral bioavailability in drug design DeGoey et al., Journal of Medicinal Chemistry, 2017.
Synthesis and Antioxidant Properties
Kumar and Naik (2010) synthesized a series of 5H-dibenz[b,f]azepine derivatives to evaluate their antioxidant properties in different in vitro model systems. This research highlights the potential of dibenzazepine derivatives, which could be synthesized from precursors including 5-(Bromomethyl)azepan-2-one, in developing new antioxidant agents Kumar & Naik, European Journal of Medicinal Chemistry, 2010.
Development of Novel Anti-neurodegenerative Drugs
Sudhapriya et al. (2019) described a Cu-mediated synthesis of differentially substituted diazepines as acetylcholinesterase (AChE) inhibitors, indicating a method for developing potential anti-neurodegenerative drugs. This study exemplifies the use of bromomethylated azepane derivatives in synthesizing compounds with significant therapeutic potential Sudhapriya et al., Bioorganic & Medicinal Chemistry Letters, 2019.
Efficient Synthesis Processes
Ying-qi (2008) investigated a novel synthesis process of 5H-dibenz[b,f]azepine, an important intermediate in genetic engineering and material science, demonstrating the versatility of bromomethylated azepanes as intermediates in complex synthetic pathways Ying-qi, Journal of Chemical Industry and Engineering, 2008.
Safety and Hazards
The safety data sheet for 5-(Bromomethyl)azepan-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
5-(bromomethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGYXDLVWARHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)




![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)


![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)

![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)
![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)